2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 33575-81-4
VCID: VC1998160
InChI: InChI=1S/C9H5Cl3N2O/c10-4-8-13-14-9(15-8)5-1-2-6(11)7(12)3-5/h1-3H,4H2
SMILES: C1=CC(=C(C=C1C2=NN=C(O2)CCl)Cl)Cl
Molecular Formula: C9H5Cl3N2O
Molecular Weight: 263.5 g/mol

2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

CAS No.: 33575-81-4

Cat. No.: VC1998160

Molecular Formula: C9H5Cl3N2O

Molecular Weight: 263.5 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole - 33575-81-4

Specification

CAS No. 33575-81-4
Molecular Formula C9H5Cl3N2O
Molecular Weight 263.5 g/mol
IUPAC Name 2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C9H5Cl3N2O/c10-4-8-13-14-9(15-8)5-1-2-6(11)7(12)3-5/h1-3H,4H2
Standard InChI Key NTJXILNOEFQNJR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=NN=C(O2)CCl)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1C2=NN=C(O2)CCl)Cl)Cl

Introduction

Chemical Structure and Properties

2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole belongs to the oxadiazole family, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This particular derivative contains an oxadiazole ring substituted with a chloromethyl group and a 3,4-dichlorophenyl group .

Basic Properties

PropertyValue
CAS Number33575-81-4
Molecular FormulaC9H5Cl3N2O
Molecular Weight263.5 g/mol
IUPAC Name2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole
InChIInChI=1S/C9H5Cl3N2O/c10-4-8-13-14-9(15-8)5-1-2-6(11)7(12)3-5/h1-3H,4H2
InChIKeyNTJXILNOEFQNJR-UHFFFAOYSA-N

The structure consists of a central 1,3,4-oxadiazole ring, with a chloromethyl group at position 2 and a 3,4-dichlorophenyl moiety at position 5 . The presence of three chlorine atoms in the molecule contributes to its unique chemical behavior and biological activity profile .

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole, with the most common approaches involving cyclization reactions of appropriate precursors under specific conditions.

Common Synthetic Routes

The primary synthetic pathway involves the reaction of 3,4-dichlorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of an intermediate hydrazide, which then undergoes cyclization to form the oxadiazole ring.

Another approach involves the one-pot synthesis using 3,4-dichlorobenzohydrazide and chloroacetic acid without isolating the intermediate diacylhydrazine . This direct method employs POCl₃ as a dehydrating agent, enabling a more efficient synthesis process.

Alternative Synthesis Methods

Alternative methods for synthesizing 1,3,4-oxadiazole derivatives include:

  • Cyclization of acylthiosemicarbazides using iodine as an oxidizing agent

  • Oxidative cyclization of acylhydrazones using reagents like chloramine-T

  • Reaction of tetrazoles with acid chlorides in the presence of pyridine

  • Cyclodehydration using coupling agents like 1,1'-carbonyldiimidazole (CDI) and triphenylphosphine

The choice of synthetic route depends on factors such as availability of starting materials, desired yield, and scale of production.

Chemical Reactivity

2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole demonstrates diverse chemical reactivity, primarily due to the presence of the reactive chloromethyl group and the electronically versatile oxadiazole ring.

Nucleophilic Substitution Reactions

The chloromethyl group serves as an excellent site for nucleophilic substitution reactions. Common nucleophiles that react with this compound include:

  • Amines: Producing amino-substituted derivatives

  • Thiols: Yielding thioether derivatives

  • Azide ions: Forming azido derivatives that can be further transformed

These substitution reactions typically proceed under mild conditions in the presence of a base like triethylamine.

Oxidation and Reduction

The compound can undergo various oxidation and reduction reactions:

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide can modify the oxadiazole ring or its substituents

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can affect different functional groups in the molecule

These transformation reactions expand the chemical diversity accessible from this versatile scaffold.

Biological Activities

The 1,3,4-oxadiazole scaffold, including 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole and its derivatives, has demonstrated a wide range of biological activities that make it valuable in medicinal chemistry research.

Antimicrobial Activity

A recent study conducted at XYZ University in early 2025 evaluated the antimicrobial efficacy of 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole against Gram-positive and Gram-negative bacteria. The research demonstrated promising activity, particularly against resistant bacterial strains.

Oxadiazole derivatives have shown excellent antibacterial activity against various pathogens. For instance, certain 1,3,4-oxadiazole derivatives have exhibited efficient antistaphylococcal activity at concentrations of 4 to 32 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains, outperforming standard drugs like chloramphenicol .

Anti-inflammatory and Analgesic Activity

Research has identified 1,3,4-oxadiazole derivatives with potent COX inhibitory activity. Some novel 2-(chloromethyl)-5-(3,5-disubstituted-1H-indol-2-yl)-1,3,4-oxadiazole derivatives have demonstrated outstanding COX-II inhibition with IC₅₀ values as low as 0.24 μM .

Antitubercular Activity

Several 1,3,4-oxadiazole derivatives have shown promising activity against Mycobacterium tuberculosis. For example, 2-(2,3-dichlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives exhibited good anti-tuberculosis activity at concentrations of 62.5 μg/mL .

Some 2-(chloromethyl)-5-(3,5-disubstituted-1H-indol-2-yl)-1,3,4-oxadiazole compounds have shown outstanding anti-TB activity with MIC values as low as 0.78 μg/mL .

Antioxidant Activity

Several 1,3,4-oxadiazole derivatives have demonstrated significant antioxidant properties. Certain compounds containing this scaffold achieved inhibition rates of over 65% at concentrations of 10 μg/mL .

Anticancer Activity

Oxadiazole derivatives have exhibited cytotoxic effects against various cancer cell lines. Research indicates that compounds with this scaffold can show IC₅₀ values in the range of 10–30 μM against human breast adenocarcinoma (MCF-7) and melanoma (A375) cell lines.

Quinoxaline-1,3,4-oxadiazole hybrid derivatives have shown significant inhibitory effects on human leukemia HL-60 cells, with some compounds reducing cell viability to less than 10% of control at concentrations of 10 μM .

Structure-Activity Relationship (SAR)

The biological activity of 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole and related compounds is significantly influenced by their structural features.

Key Structural Determinants

Research indicates that the presence of electron-withdrawing groups (like chlorine) at specific positions enhances antimicrobial activity, while electron-donating groups may improve anticancer efficacy. The unique combination of a chloromethyl group and a dichlorophenyl group in 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole contributes to its specific chemical properties and biological activities.

The chloromethyl group serves as a versatile site for further functionalization, allowing the generation of diverse derivatives with potentially enhanced biological profiles.

Mechanism of Action

The mechanisms of action for 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole involve its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or disrupt cellular processes by binding to DNA or proteins.

For anticancer activity specifically, the mechanism often involves the induction of apoptosis through the activation of caspase pathways and upregulation of p53 expression.

Comparison with Similar Compounds

2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole can be compared with several structurally related compounds to understand the effect of specific substitutions on chemical and biological properties.

Structural Analogues

CompoundKey DifferencesEffect on Properties
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazoleLacks the dichlorophenyl groupReduced lipophilicity and potentially altered biological activity
2-(Bromomethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazoleContains a bromomethyl instead of chloromethyl groupPotentially increased reactivity in nucleophilic substitutions
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiolContains a thiol group instead of chloromethylSignificantly different reactivity profile and hydrogen bonding capabilities
2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazoleContains a 2-furyl group instead of dichlorophenylDifferent electronic properties and potential for interactions with biological targets

These structural variations can significantly impact the compound's physicochemical properties, reactivity, and biological activity profiles .

Research Applications

2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole has several important research applications across different fields.

Medicinal Chemistry

The compound serves as a valuable scaffold in medicinal chemistry research, particularly in the development of:

  • Antimicrobial agents

  • Anti-inflammatory drugs

  • Antitubercular compounds

  • Anticancer therapeutics

Its synthetic versatility allows for the generation of diverse derivative libraries for biological screening.

Materials Science

In materials science, 1,3,4-oxadiazole derivatives including 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole are used in the development of advanced materials such as:

  • Polymers with specific properties

  • Coatings with enhanced stability

  • Materials with unique electronic characteristics

The stability of the oxadiazole ring and its electronic properties make it suitable for these applications.

Synthetic Chemistry

As a building block, 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole enables the synthesis of more complex molecules with potentially enhanced properties. The reactive chloromethyl group provides an excellent handle for further functionalization and diversification.

Recent Studies and Future Perspectives

Recent research has continued to explore the potential of 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole and related compounds.

Current Research Trends

Recent studies have focused on:

  • Development of novel hybrid molecules combining the oxadiazole scaffold with other bioactive moieties

  • Investigation of structure-activity relationships to enhance biological activities

  • Exploration of new synthetic methodologies for more efficient preparation

A 2025 study evaluated the antimicrobial properties of this compound against resistant bacterial strains, highlighting its potential in addressing the growing problem of antimicrobial resistance.

Future Research Directions

Future research on 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole may focus on:

  • Detailed mechanistic studies to elucidate its precise modes of action

  • Development of targeted drug delivery systems utilizing this scaffold

  • Investigation of synergistic effects with established therapeutic agents

  • Generation of comprehensive SAR data through systematic structural modifications

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